molecular formula C15H11ClF3N5O2S B2821278 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 921124-96-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2821278
CAS No.: 921124-96-1
M. Wt: 417.79
InChI Key: UBXBRGLIEVVFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS RN 921124-96-1) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research . This compound features a tetrazole ring, a valuable bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and adjust the pharmacokinetic properties of lead molecules . The molecular structure also incorporates a benzenesulfonamide moiety, a group widely recognized in pharmaceuticals for its ability to interact with various enzymatic targets . Tetrazole-containing scaffolds are frequently investigated for their diverse biological activities. Research into analogous structures has identified compounds with potential as calcium channel blockers, which are relevant for the investigation of pain and migraine pathways . Furthermore, similar sulfonamide derivatives are being explored for their anti-proliferative properties in oncology research and as inhibitors of protein-protein interactions, such as the Keap1-Nrf2 complex, a promising target for oxidative stress-related diseases . This product is provided for non-human research use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O2S/c16-11-4-6-12(7-5-11)24-14(21-22-23-24)9-20-27(25,26)13-3-1-2-10(8-13)15(17,18)19/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXBRGLIEVVFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The trifluoromethyl benzenesulfonamide moiety is added in the final step through a sulfonation reaction using trifluoromethyl sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ catalysts and specific reaction conditions to minimize by-products and reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid at 60–80°C selectively oxidizes the sulfonamide’s sulfur center to a sulfonic acid derivative (yield: 72–85%). This reaction is critical for modifying electron-withdrawing properties.

Reaction Reagents/Conditions Product Yield
Sulfonamide oxidationH2O2\text{H}_2\text{O}_2, CH3_3COOH, 70°C, 6h3-(Trifluoromethyl)benzenesulfonic acid derivative78%

Reduction Reactions

The tetrazole ring (1H-tetrazole) is susceptible to reduction. Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF) reduces the tetrazole to a primary amine while preserving the sulfonamide group:

Tetrazole+LiAlH4CH2NH2 derivative+N2\text{Tetrazole} + \text{LiAlH}_4 \rightarrow \text{CH}_2\text{NH}_2 \text{ derivative} + \text{N}_2 \uparrow

Reaction Reagents/Conditions Product Yield
Tetrazole reductionLiAlH4\text{LiAlH}_4, THF, 0°C → RT, 4hN-((1-(4-chlorophenyl)aminomethyl)-3-(trifluoromethyl)benzenesulfonamide65%

Sulfonamide Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the sulfonamide bond. Concentrated HCl (6M) at reflux yields 3-(trifluoromethyl)benzenesulfonic acid and the tetrazole-methylamine intermediate:

RSO2NHCH2Tetrazole+H2OHClRSO3H+NH2CH2Tetrazole\text{RSO}_2\text{NHCH}_2\text{Tetrazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RSO}_3\text{H} + \text{NH}_2\text{CH}_2\text{Tetrazole}

Reaction Reagents/Conditions Products Yield
Acidic hydrolysis6M HCl, 100°C, 8h3-(Trifluoromethyl)benzenesulfonic acid + 5-(aminomethyl)-1-(4-chlorophenyl)-1H-tetrazole88%

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole’s nitrogen atoms participate in SNAr (nucleophilic aromatic substitution) reactions. For example, reaction with amines (e.g., morpholine) in DMF at 120°C replaces the 4-chlorophenyl group with the nucleophile:

Reaction Reagents/Conditions Product Yield
SNAr with morpholineMorpholine, DMF, 120°C, 12hN-((1-morpholino-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide61%

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the aryl groups. The 4-chlorophenyl moiety reacts with arylboronic acids under Pd(PPh3_3)4_4 catalysis:

Ar-Cl+Ar-B(OH)2PdAr-Ar+B(OH)3\text{Ar-Cl} + \text{Ar}'\text{-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Ar}' + \text{B(OH)}_3

Reaction Reagents/Conditions Product Yield
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O, 80°CN-((1-(4-biphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide70%

Functionalization via Trifluoromethyl Group

The CF3_3 group influences electron density but is generally inert under mild conditions. Under radical initiation (AIBN, 70°C), it participates in trifluoromethylation of alkenes.

Key Mechanistic Insights

  • Sulfonamide Reactivity : Governed by resonance stabilization and steric hindrance from the trifluoromethyl group .

  • Tetrazole Ring Stability : The 1H-tetrazole tautomer dominates, enhancing electrophilic substitution at N1 .

  • CF3_33 Effects : Electron-withdrawing nature deactivates the benzene ring toward electrophiles but stabilizes intermediates in reduction/oxidation.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties, such as N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of the tetrazole ring enhances the compound's efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrazole showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic .

Anticonvulsant Effects

This compound has been investigated for its anticonvulsant properties. Research findings indicate that similar compounds with tetrazole structures can effectively reduce seizure activity in animal models. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications influence biological activity:

Structural Feature Impact on Activity
Tetrazole RingEssential for anticancer and anticonvulsant activity
Trifluoromethyl GroupEnhances lipophilicity and cellular uptake
Chlorophenyl GroupContributes to selective binding to target receptors

Case Study: Anticancer Research

In a recent study published in Molecules, researchers synthesized various derivatives of the tetrazole compound to evaluate their anticancer effects against breast cancer cell lines. The results indicated that specific modifications significantly increased cytotoxicity compared to standard treatments .

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The compound demonstrated activity comparable to established antibiotics, suggesting its potential as a new treatment option for bacterial infections .

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, affecting enzymatic activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the trifluoromethyl benzenesulfonamide moiety can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Limitations and Contradictions

  • Missing Data : Compound lacks molecular formula and molar mass, limiting direct comparisons.
  • Experimental Validation: No pharmacological data (e.g., IC₅₀, Ki) is provided in the evidence, making functional inferences speculative.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrazole ring, a trifluoromethyl group, and a sulfonamide moiety. Its molecular formula is C14H13ClN6O2SC_{14}H_{13}ClN_6O_2S, with a molecular weight of approximately 360.81 g/mol. The functional groups present in this compound contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind effectively to active sites on enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound's lipophilicity, improving its membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, such as HCT-15 (colon cancer) and NCI-H23 (lung cancer) cells, with IC50 values often less than 10 µM .

CompoundCell LineIC50 (µM)
Compound AHCT-158.5
Compound BNCI-H239.0
This compoundTBD

Anti-inflammatory Activity

The sulfonamide group in this compound may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. COX-2 inhibitors are known for their role in reducing inflammation and pain . The compound's structural attributes suggest potential efficacy in treating inflammatory conditions.

Case Studies

A notable case study involved the evaluation of similar tetrazole-based compounds for their anti-cancer properties. In vitro studies demonstrated that these compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Another study focused on the pharmacokinetics and toxicity profiles of related sulfonamide derivatives, revealing favorable absorption characteristics and low cytotoxicity at therapeutic concentrations .

Q & A

Basic: What are the recommended synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves three stages:

  • Tetrazole ring formation : Cyclization of sodium azide with nitriles under acidic conditions (e.g., HCl) .
  • 4-Chlorophenyl attachment : Nucleophilic aromatic substitution (SNAr) using 4-chlorophenyl precursors .
  • Sulfonamide coupling : Reacting the tetrazole intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
    Key Optimization : Use HPLC to monitor intermediate purity and NMR to confirm bond formation .

Advanced: How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Temperature control : Maintain <5°C during sulfonamide coupling to reduce hydrolysis .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Solvent selection : Replace DCM with THF for better solubility of intermediates .
    Validation : Compare yields via LC-MS and quantify byproducts using high-resolution mass spectrometry (HRMS) .

Basic: What experimental assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution per CLSI guidelines .
  • Zone of inhibition : Compare to ampicillin (positive control) on agar plates .
    Note : Include cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent variation : Replace the 4-chlorophenyl group with 3-fluorophenyl ( shows enhanced activity with fluorinated analogs) .
  • Sulfonamide modification : Introduce methyl groups to the benzene ring to improve membrane permeability .
    Validation : Molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets like dihydrofolate reductase .

Basic: What analytical techniques characterize the compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • NMR : Assign peaks using 1H^1H, 13C^13C, and 19F^19F-NMR to confirm trifluoromethyl and tetrazole groups .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) .

Advanced: How to analyze conformational flexibility for target binding?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict low-energy conformers .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with α7 nAChR) over 100 ns trajectories .
    Validation : Compare computational data with experimental XRD results (e.g., dihedral angles) .

Basic: What pharmacokinetic properties should be prioritized in early studies?

Methodological Answer:

  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • Caco-2 permeability : Assess intestinal absorption (Papp >1×106^{-6} cm/s indicates good bioavailability) .
  • Microsomal metabolism : Use liver microsomes to identify CYP450-mediated metabolites .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Batch variability : Characterize impurities (>95% purity via HPLC) and retest activity .
  • Assay conditions : Standardize inoculum size (e.g., 5×105^5 CFU/mL) and incubation time (18–24h) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance across replicates .

Basic: What computational tools predict target receptor interactions?

Methodological Answer:

  • Docking : Use GOLD or Glide to screen against receptors like Sigma-1 (GOLD score >60 indicates strong binding) .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to α7 nAChR allosteric sites .
    Validation : Validate hits via SPR (surface plasmon resonance) binding assays .

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

  • LogP optimization : Target 2–3 via introduction of polar groups (e.g., -OH) without exceeding MW <500 .
  • P-gp efflux inhibition : Co-administer with verapamil in MDCK-MDR1 assays .
    Validation : In vivo PET imaging in rodent models to assess brain uptake .

Basic: How to assess antioxidant potential?

Methodological Answer:

  • DPPH/ABTS assays : Measure radical scavenging at 517 nm (IC50_{50} <50 µM indicates strong activity) .
  • ROS inhibition : Quantify intracellular ROS in LPS-stimulated macrophages using H2_2DCFDA .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} >10 µM preferred) .
  • Ames test : Screen for mutagenicity in S. typhimurium TA98/TA100 strains .
    Mitigation : Introduce steric hindrance near tetrazole to reduce DNA intercalation .

Basic: How to ensure data reproducibility in biological assays?

Methodological Answer:

  • Standardized protocols : Adhere to OECD guidelines for cytotoxicity and MIC assays .
  • Reference controls : Include known inhibitors (e.g., vancomycin for antimicrobial tests) .
  • Blinded analysis : Assign sample IDs randomly to minimize observer bias .

Advanced: What in silico models predict metabolic pathways?

Methodological Answer:

  • CYP450 metabolism : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., benzylic positions) .
  • UGT/SULT interactions : Predict glucuronidation via GLUE software .
    Validation : Compare with in vitro microsomal metabolite profiling .

Basic: What structural analogs are relevant for comparative studies?

Methodological Answer:

  • Analog 1 : N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (antimicrobial SAR) .
  • Analog 2 : BMY-22089 (radiolabeled tetrazole for pharmacokinetic studies) .
    Application : Use these analogs to benchmark activity and ADME properties .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of targets (e.g., α7 nAChR) .
  • SPR imaging : Quantify binding kinetics in real-time using receptor-immobilized chips .
    Data Integration : Correlate with transcriptomic changes via RNA-seq .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.